molecular formula C9H5ClFN B169070 2-Chloro-8-fluoroquinoline CAS No. 124467-23-8

2-Chloro-8-fluoroquinoline

Cat. No. B169070
M. Wt: 181.59 g/mol
InChI Key: CSPMWYOOKWBXRI-UHFFFAOYSA-N
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Description

2-Chloro-8-fluoroquinoline is a chemical compound with the empirical formula C9H5ClFN . It is a member of the quinoline family, which are heterocyclic aromatic organic compounds. Quinolines are widely used in medicinal chemistry and have a variety of therapeutic effects .


Synthesis Analysis

The synthesis of 2-Chloro-8-fluoroquinoline involves a variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .


Molecular Structure Analysis

The molecular structure of 2-Chloro-8-fluoroquinoline consists of a quinoline core, which is a bicyclic compound combining a benzene ring and a pyridine ring . The compound has a chlorine atom at the 2nd position and a fluorine atom at the 8th position of the quinoline core .


Chemical Reactions Analysis

Fluorinated quinolines, such as 2-Chloro-8-fluoroquinoline, exhibit a variety of chemical reactions. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .


Physical And Chemical Properties Analysis

2-Chloro-8-fluoroquinoline is a solid with a melting point of 75-85 °C . Its molecular weight is 181.59 .

Scientific Research Applications

  • Formation of Heteromeric Double Helices : 2-Chloro-8-fluoroquinoline has been utilized in the synthesis of oligoamides of 8-chloroquinoline, which assemble into double helical dimers in both solution and solid state. These dimers can undergo cross-hybridization with 8-fluoroquinoline oligoamide analogues, and the handedness of the double helices can be controlled via chiral residues (Gan et al., 2010).

  • Synthesis of Fluoroquinoline Derivatives : 2-Chloro-8-fluoroquinoline has been used in the preparation of 2-fluoroquinoline and 2,6-difluoropyridine. This was achieved by treating corresponding chloro-compounds with potassium fluoride, resulting in yields of 60% and 52% respectively (Hamer et al., 2010).

  • PET Imaging in Alzheimer's Disease Models : A study synthesized [18F]2-fluoroquinolin-8-ol for PET-CT imaging in transgenic mouse models of Alzheimer's disease. The synthesis involved reacting benzyloxy-2-chloroquinoline with fluorine-18 labelled potassium cryptand fluoride, demonstrating potential for imaging Alzheimer's disease (Vasdev et al., 2012).

  • Development of Chemosensors : 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6 selectively responds to Cd2+ ions via a significant increase in fluorescence. This compound could be useful for measuring Cd2+ concentrations in waste effluent streams and food products (Prodi et al., 2001).

  • Antimicrobial Activity : New quinoline-based derivatives containing 2-chloro-6-fluoroquinolin have been synthesized, showing promising antimicrobial activity against various microorganisms such as Escherichia coli and Staphylococcus aureus (Desai et al., 2012).

  • Synthesis of Fluorinated Quinolines via Microwave Irradiation : Fluorination of 2-chloro-3-formylquinolines has been carried out using potassium fluoride under microwave irradiation, significantly reducing reaction time and improving yields (Kidwai et al., 1999).

Safety And Hazards

2-Chloro-8-fluoroquinoline is considered hazardous. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure), with the target organ being the respiratory system .

Future Directions

Fluorinated quinolines, including 2-Chloro-8-fluoroquinoline, have found applications in various fields due to their unique properties. They are used in medicinal chemistry due to their antibacterial, antineoplastic, and antiviral activities . A growing interest in fluorinated derivatives of quinolines stimulates research studies aimed at the development of novel methods of synthesis, studying the reactivity of fluorinated quinolines, and their plausible practical applications .

properties

IUPAC Name

2-chloro-8-fluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFN/c10-8-5-4-6-2-1-3-7(11)9(6)12-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSPMWYOOKWBXRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)N=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40622629
Record name 2-Chloro-8-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-8-fluoroquinoline

CAS RN

124467-23-8
Record name 2-Chloro-8-fluoroquinoline
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Record name 2-Chloro-8-fluoroquinoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 124467-23-8
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Synthesis routes and methods

Procedure details

8-Fluoroquinolin-2(1H)-one (26 g, 159 mmol) was slurried phosphoryl trichloride (163 mL, 1753 mmol, 11 eq) and heated to 125 for 2 h. The reaction was cooled to rt and poured onto 1.2 L of ice water with vigorous stirring. When mixture had cooled to rt, the orange solid was filtered and washed with water and dried under vacuum overnight to afford 27 g of crude material. The crude material was recrystallized from hexanes by dissolving in ˜700 mL of hexanes at reflux and decanting away from residual tar. The hexane solution was cooled to 0° C. and the precipitate 2-chloro-8-fluoroquinoline was filtered. The mother liquor was concentrated in vacuo and recrystallized from hexanes to obtain a second crop of 2-chloro-8-fluoroquinoline. 1H NMR (400 MHz, CDCl3) δ ppm 8.14 (dd, J=8.6, 1.2 Hz, 1H), 7.62 (br d, 1H), 7.52 (td, J=7.8, 4.7 Hz, 1H), 7.45 (m, 2H). 1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
163 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
1.2 L
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
JK Lee, KY Choi, SJ Chang, TH Park - Journal of the Korean …, 1997 - koreascience.kr
… A mixture of 5-amino-2-chloro-8-fluoroquinoline (6) (0,9 g, 458 mmole) and diethyl ethoxymethylene malonate (EMME) (0.99 mL, 458 mmol) in 5 mL of ethanol was refluxed for two …
Number of citations: 2 koreascience.kr
TD Cushing, X Hao, Y Shin, K Andrews… - Journal of Medicinal …, 2015 - ACS Publications
… Alternatively, the secondary alcohols 49c and 49d could be prepared in one step from the commercially available 2,8-dichloroquinoline (48a) or 2-chloro-8-fluoroquinoline (48b) …
Number of citations: 79 pubs.acs.org
RD Chambers, D Holling, G Sandford… - Journal of fluorine …, 2004 - Elsevier
… contained 2-chloro-5-fluoroquinoline [17] 5a (25%); δ F –122.4 (dd, 3 J HF 10.2, 4 J HF 6.4, F-5); 2-chloro-6-fluoroquinoline 5b (11%); δ F –113.2 (m, F-6); 2-chloro-8-fluoroquinoline 5c (…
Number of citations: 70 www.sciencedirect.com

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